(2-bromo-4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile
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Overview
Description
(2-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenoxy group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives.
Scientific Research Applications
(2-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving pyrazole derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-ylidene derivatives
Uniqueness
What sets (2-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15Br2N3O3 |
---|---|
Molecular Weight |
505.2 g/mol |
IUPAC Name |
2-[2-bromo-4-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C20H15Br2N3O3/c1-12-16(20(26)25(24-12)15-5-3-4-14(21)11-15)8-13-9-17(22)19(28-7-6-23)18(10-13)27-2/h3-5,8-11H,7H2,1-2H3/b16-8- |
InChI Key |
WCRRAHKNHDTYAJ-PXNMLYILSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)OCC#N)OC)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC#N)OC)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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